Cas no 1804273-59-3 (3-(3-Bromopropyl)-4-(methylthio)benzyl chloride)

3-(3-Bromopropyl)-4-(methylthio)benzyl chloride is a versatile organobromine compound featuring both a reactive benzyl chloride moiety and a methylthio-substituted aromatic ring. Its bifunctional structure makes it valuable in synthetic organic chemistry, particularly for nucleophilic substitution reactions and as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The bromopropyl group enhances reactivity in cross-coupling reactions, while the benzyl chloride functionality allows for further derivatization. The methylthio substituent contributes to electronic modulation of the aromatic system, influencing reactivity and binding properties. This compound is typically handled under inert conditions due to its sensitivity to moisture and air.
3-(3-Bromopropyl)-4-(methylthio)benzyl chloride structure
1804273-59-3 structure
商品名:3-(3-Bromopropyl)-4-(methylthio)benzyl chloride
CAS番号:1804273-59-3
MF:C11H14BrClS
メガワット:293.650860309601
CID:4981604

3-(3-Bromopropyl)-4-(methylthio)benzyl chloride 化学的及び物理的性質

名前と識別子

    • 3-(3-Bromopropyl)-4-(methylthio)benzyl chloride
    • インチ: 1S/C11H14BrClS/c1-14-11-5-4-9(8-13)7-10(11)3-2-6-12/h4-5,7H,2-3,6,8H2,1H3
    • InChIKey: IOLQLCOOCNPAFF-UHFFFAOYSA-N
    • ほほえんだ: BrCCCC1C=C(CCl)C=CC=1SC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 154
  • トポロジー分子極性表面積: 25.3
  • 疎水性パラメータ計算基準値(XlogP): 4.2

3-(3-Bromopropyl)-4-(methylthio)benzyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013010856-250mg
3-(3-Bromopropyl)-4-(methylthio)benzyl chloride
1804273-59-3 97%
250mg
470.40 USD 2021-06-25
Alichem
A013010856-1g
3-(3-Bromopropyl)-4-(methylthio)benzyl chloride
1804273-59-3 97%
1g
1,549.60 USD 2021-06-25
Alichem
A013010856-500mg
3-(3-Bromopropyl)-4-(methylthio)benzyl chloride
1804273-59-3 97%
500mg
823.15 USD 2021-06-25

3-(3-Bromopropyl)-4-(methylthio)benzyl chloride 関連文献

3-(3-Bromopropyl)-4-(methylthio)benzyl chlorideに関する追加情報

Introduction to 3-(3-Bromopropyl)-4-(methylthio)benzyl chloride (CAS No. 1804273-59-3)

3-(3-Bromopropyl)-4-(methylthio)benzyl chloride, identified by the CAS number 1804273-59-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzyl chlorides, which are widely utilized as intermediates in the synthesis of various bioactive molecules. The presence of both a bromopropyl group and a methylthio substituent on the benzene ring imparts unique chemical properties, making it a versatile building block for drug discovery and development.

The structural features of 3-(3-Bromopropyl)-4-(methylthio)benzyl chloride make it particularly valuable in the construction of complex molecular architectures. The bromopropyl moiety serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in the synthesis of heterocyclic compounds and biaryl structures. Concurrently, the methylthio group can participate in nucleophilic substitution reactions, allowing for the introduction of additional pharmacophores or modifications that enhance biological activity.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. 3-(3-Bromopropyl)-4-(methylthio)benzyl chloride has emerged as a key intermediate in the synthesis of several promising drug candidates. For instance, studies have demonstrated its utility in constructing analogs of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The benzyl chloride moiety facilitates the introduction of aryl groups that are often found in active pharmaceutical ingredients (APIs), while the bromopropyl group provides a site for further derivatization to optimize pharmacokinetic profiles.

One notable application of 3-(3-Bromopropyl)-4-(methylthio)benzyl chloride is in the development of small-molecule modulators of protein-protein interactions (PPIs). PPIs play a crucial role in numerous cellular processes, and inhibiting or activating these interactions can lead to therapeutic benefits. The compound’s ability to undergo selective functionalization allows researchers to design molecules that bind specifically to target proteins, thereby modulating their activity. This approach has shown promise in preclinical studies for conditions such as Alzheimer’s disease and autoimmune disorders.

The synthesis of 3-(3-Bromopropyl)-4-(methylthio)benzyl chloride typically involves multi-step organic transformations starting from commercially available precursors. Key steps include halogenation, alkylation, and thiolation reactions, which are carefully optimized to ensure high yield and purity. Advances in catalytic systems and green chemistry principles have further refined these synthetic routes, making them more sustainable and scalable for industrial applications.

From a mechanistic standpoint, the reactivity of 3-(3-Bromopropyl)-4-(methylthio)benzyl chloride is influenced by both electronic and steric factors. The electron-withdrawing nature of the chlorine atom enhances electrophilic aromatic substitution reactions, while the bulky methylthio group influences nucleophilic additions by creating steric hindrance. This balance allows for predictable transformations under different reaction conditions, enabling chemists to tailor the compound’s behavior for specific synthetic goals.

The pharmaceutical industry has leveraged 3-(3-Bromopropyl)-4-(methylthio)benzyl chloride to explore novel chemical space for drug discovery. By incorporating this intermediate into libraries of diverse compounds, researchers can rapidly screen for biological activity across multiple targets. High-throughput screening (HTS) campaigns have identified several lead compounds that show promising preclinical data, underscoring the importance of this scaffold in medicinal chemistry.

Recent advancements in computational chemistry have also contributed to the optimization of derivatives derived from 3-(3-Bromopropyl)-4-(methylthio)benzyl chloride. Molecular modeling techniques allow researchers to predict binding affinities and optimize molecular structures before conducting expensive wet-lab experiments. This integration of computational methods with traditional synthetic approaches has accelerated the drug development pipeline significantly.

In conclusion, 3-(3-Bromopropyl)-4-(methylthio)benzyl chloride (CAS No. 1804273-59-3) represents a valuable tool in modern pharmaceutical research. Its unique structural features enable diverse synthetic applications, making it indispensable for constructing novel therapeutic agents. As research continues to uncover new biological targets and mechanisms, compounds like this will remain at the forefront of drug discovery efforts aimed at addressing unmet medical needs.

おすすめ記事

推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd